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Compound of Interest

Compound Name: 2-(2-Methylazetidin-2-yl)ethanol

Cat. No.: B2427712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(2-Methylazetidin-
2-yl)ethanol and its structural analogs. Due to the limited availability of experimental data for

the primary compound, this comparison focuses on the spectroscopic characteristics of

selected analogs to provide a predictive framework for its characterization. The presented data,

a combination of experimental and predicted values, is intended to aid researchers in the

identification and characterization of novel azetidine derivatives.

Spectroscopic Data Summary
The following tables summarize the available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data for the selected analogs of 2-(2-Methylazetidin-2-yl)ethanol.

Table 1: ¹H NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm

2-(2-Methylazetidin-2-yl)ethanol No experimental data available.

N,N-diethyl-2-aminoethanol 3.646 (t), 3.24 (s, broad), 2.701 (t), 2.437 (s)[1]

2-(azetidin-1-yl)ethanol
Predicted: Azetidine ring protons: ~2.0-3.5 (m), -

CH₂-CH₂-OH: ~2.7 (t), ~3.6 (t), -OH: variable

2-(1-Methylazetidin-3-yl)ethanol

Predicted: Azetidine ring protons: 2.5–3.5

(complex splitting), N–CH₃: 2.1–2.3 (s), -

CH₂CH₂OH: 1.2–1.4, 3.6–3.8[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm

2-(2-Methylazetidin-2-yl)ethanol No experimental data available.

N,N-diethyl-2-aminoethanol
Predicted: ~58 (CH₂-O), ~52 (CH₂-N), ~47 (N-

CH₂), ~12 (CH₃)

2-(azetidin-1-yl)ethanol
Predicted: ~60 (CH₂-O), ~58 (CH₂-N, ring), ~55

(CH₂-N, chain), ~18 (CH₂-ring)

2-(1-Methylazetidin-3-yl)ethanol
Predicted: Azetidine carbons: 45–60, Ethanol

carbons: 20–25 (-CH₂), 60–65 (-CH₂OH)[2]

Table 3: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)

2-(2-Methylazetidin-2-yl)ethanol No experimental data available.

N,N-diethyl-2-aminoethanol

Broad O-H stretch (~3300), C-H stretch (~2800-

3000), C-N stretch (~1040-1220), C-O stretch

(~1050)[3]

2-(azetidin-1-yl)ethanol

Predicted: Broad O-H stretch (~3300-3400), C-

H stretch (~2850-2960), C-N stretch (~1100-

1200), C-O stretch (~1050)

2-(1-Methylazetidin-3-yl)ethanol No experimental data available.

Table 4: Mass Spectrometry (MS) Data

Compound m/z Ratios of Key Fragments

2-(2-Methylazetidin-2-yl)ethanol No experimental data available.

N,N-diethyl-2-aminoethanol
Molecular Ion (M⁺): 117. Base Peak: 86 ([M-

CH₂OH]⁺). Other fragments: 72, 58, 44[4]

2-(azetidin-1-yl)ethanol Predicted: [M+H]⁺: 102

2-(1-Methylazetidin-3-yl)ethanol
Predicted: [M+H]⁺: 116.10700, [M+Na]⁺:

138.08894[5]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately

0.6 mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded

on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported

in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
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Infrared (IR) Spectroscopy: A small amount of the neat liquid or solid sample is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is recorded

using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC). For electron ionization (EI)

mass spectrometry, the sample is bombarded with a high-energy electron beam, causing

ionization and fragmentation. The resulting ions are separated based on their mass-to-charge

ratio (m/z) and detected.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic data comparison and the

general experimental workflow.
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Comparative Spectroscopic Analysis Workflow
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Caption: Comparative Spectroscopic Analysis Workflow.
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General Experimental Workflow for Spectroscopic Analysis

Spectroscopic Techniques
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Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Comparison: 2-(2-Methylazetidin-2-
yl)ethanol and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2427712#spectroscopic-data-comparison-of-2-2-
methylazetidin-2-yl-ethanol-with-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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